molecular formula C8H16ClNO B6187813 2-(1-methylcyclopropyl)morpholine hydrochloride CAS No. 2639412-83-0

2-(1-methylcyclopropyl)morpholine hydrochloride

Cat. No.: B6187813
CAS No.: 2639412-83-0
M. Wt: 177.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylcyclopropyl)morpholine hydrochloride typically involves the reaction of 1-methylcyclopropylamine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-methylcyclopropyl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce a variety of functional groups into the morpholine ring .

Scientific Research Applications

2-(1-methylcyclopropyl)morpholine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1-methylcyclopropyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog of 2-(1-methylcyclopropyl)morpholine hydrochloride, widely used in pharmaceuticals and agrochemicals.

    N-methylmorpholine: Another morpholine derivative with similar applications but different chemical properties.

    Cyclopropylamine: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl group and morpholine ring make it a versatile compound with a wide range of applications in various fields .

Properties

CAS No.

2639412-83-0

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.